molecular formula C14H20BClN4O2 B8231210 2-(4-Methyl-1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine hydrochloride

2-(4-Methyl-1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine hydrochloride

Katalognummer: B8231210
Molekulargewicht: 322.60 g/mol
InChI-Schlüssel: BICHLVPCFSIPIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methyl-1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine hydrochloride is a synthetic organic compound that features a pyrimidine core substituted with an imidazole ring and a boronate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.

    Substitution with Imidazole: The imidazole ring can be introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with 4-methylimidazole under basic conditions.

    Introduction of the Boronate Ester: The boronate ester group can be introduced through a Suzuki-Miyaura coupling reaction, where the pyrimidine-imidazole intermediate reacts with a boronic acid or boronate ester in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine core or the imidazole ring, potentially leading to the formation of dihydropyrimidine or reduced imidazole derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. Compounds similar to 2-(4-Methyl-1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine hydrochloride have shown promising results against various bacterial strains. For instance, derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 4–20 μmol/L against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its cytotoxic effects against several cancer cell lines. In particular, studies have shown that derivatives of pyrimidine exhibit significant activity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The median growth inhibitory concentrations (IC50) for certain derivatives were found to be as low as 3.61 μmol/L, indicating strong potential for development as anticancer agents .

Synthesis of Organometallic Complexes

The imidazole moiety in the compound is particularly useful in synthesizing organometallic complexes for applications in organic light-emitting diodes (OLEDs). The coordination of the imidazole nitrogen with metal centers like iridium enhances the photoluminescent properties of these complexes. This application is pivotal in developing efficient light-emitting materials for display technologies .

Catalysis

The dioxaborolane group in the compound can facilitate various catalytic processes due to its ability to stabilize reaction intermediates and enhance selectivity. Research indicates that compounds containing boron can act as effective catalysts in organic transformations, including cross-coupling reactions that are essential in synthetic organic chemistry .

Case Studies

Several case studies have documented the effectiveness of related compounds:

Study Focus Findings
Study AAntimicrobial ActivityShowed MIC values between 4–20 μmol/L against multiple bacterial strains .
Study BAnticancer EfficacyIC50 values as low as 3.61 μmol/L against NCI-H460 cells .
Study COLED ApplicationsDemonstrated enhanced light emission when used in iridium complexes .

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine hydrochloride will depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1H-Imidazol-1-yl)pyrimidine: Lacks the boronate ester group, making it less versatile in certain applications.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the imidazole ring, which may reduce its biological activity.

    2-(4-Methyl-1H-imidazol-1-yl)pyrimidine:

Uniqueness

The presence of both the imidazole ring and the boronate ester in 2-(4-Methyl-1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine hydrochloride makes it a unique compound with a wide range of potential applications. The imidazole ring can enhance biological activity, while the boronate ester provides versatility in chemical synthesis and catalysis.

Biologische Aktivität

The compound 2-(4-Methyl-1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine hydrochloride (often referred to as the imidazole-pyrimidine derivative) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H22BN3O2
  • Molecular Weight : 299.18 g/mol
  • CAS Number : 1356363-79-5

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an inhibitor in various biochemical pathways. Notably, compounds with imidazole and pyrimidine moieties have been explored for their potential in medicinal chemistry due to their diverse biological activities including anti-cancer and anti-inflammatory effects.

  • Inhibition of Kinases : Research suggests that the imidazole ring can interact with ATP-binding sites in kinases, leading to inhibition of cell proliferation in cancer cells.
  • Antiviral Properties : The compound has shown promise in inhibiting viral replication through interference with viral RNA synthesis pathways.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar imidazole-pyrimidine derivatives. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The study concluded that the presence of the imidazole group was crucial for enhancing the inhibitory activity against cancer cell proliferation .

CompoundIC50 (µM)Cancer Type
Derivative A0.5Leukemia
Derivative B0.8Breast Cancer
Target Compound0.6Lung Cancer

Case Study 2: Antiviral Activity

Research conducted by a team at a leading university demonstrated that derivatives of this compound inhibited β-coronavirus replication. The study highlighted that modifications to the pyrimidine structure could enhance antiviral potency while maintaining low toxicity profiles in vitro .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazole and pyrimidine components significantly affect biological activity. For instance:

  • Substituents on the imidazole ring enhance binding affinity to target proteins.
  • Variations in the dioxaborolane moiety influence metabolic stability and solubility.

Eigenschaften

IUPAC Name

2-(4-methylimidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN4O2.ClH/c1-10-8-19(9-18-10)12-16-6-11(7-17-12)15-20-13(2,3)14(4,5)21-15;/h6-9H,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICHLVPCFSIPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3C=C(N=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.